molecular formula C15H15FN2O2S B5751484 1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea

1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea

Cat. No.: B5751484
M. Wt: 306.4 g/mol
InChI Key: KTITUDLXHYDVGP-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of two aromatic rings substituted with methoxy and fluorine groups, connected by a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 2-fluorobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide.

    Reduction: The aromatic rings can undergo reduction reactions, leading to the formation of dihydro derivatives.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation or nitration reactions can be carried out using halogens or nitric acid, respectively.

Major Products:

    Oxidation: Thiourea dioxide derivatives.

    Reduction: Dihydro derivatives of the aromatic rings.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and fluorine groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-3-(2-chlorophenyl)thiourea
  • 1-(2,4-Dimethoxyphenyl)-3-(2-bromophenyl)thiourea
  • 1-(2,4-Dimethoxyphenyl)-3-(2-iodophenyl)thiourea

Comparison: 1-(2,4-Dimethoxyphenyl)-3-(2-fluorophenyl)thiourea is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-19-10-7-8-13(14(9-10)20-2)18-15(21)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTITUDLXHYDVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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